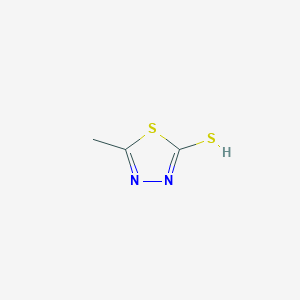

5-methyl-1,3,4-thiadiazole-2-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-1,3,4-thiadiazole-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S2/c1-2-4-5-3(6)7-2/h1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVUWZFFEGYCGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 5-methyl-1,3,4-thiadiazole-2-thiol from Thiosemicarbazide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-methyl-1,3,4-thiadiazole-2-thiol, a crucial heterocyclic scaffold in medicinal chemistry and materials science. The primary synthetic route detailed herein begins with the readily available starting material, thiosemicarbazide (B42300). The guide covers the fundamental reaction mechanism, detailed experimental protocols, and key quantitative data. Visual aids, including a reaction pathway and an experimental workflow, are provided to enhance understanding. This document is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

The 1,3,4-thiadiazole (B1197879) ring is a privileged pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial, anticancer, antiepileptic, and anti-inflammatory properties. The specific derivative, this compound, serves as a versatile intermediate for the synthesis of more complex molecules. Its synthesis from inexpensive starting materials like thiosemicarbazide is a topic of significant interest in synthetic chemistry.

The most common and efficient pathway for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide derivatives.[1] This guide focuses on a robust two-step approach: the initial acylation of thiosemicarbazide to introduce the methyl-bearing precursor, followed by a cyclization reaction to form the thiadiazole ring.

Synthetic Pathway and Mechanism

The synthesis of this compound from thiosemicarbazide is typically achieved via an intermediate, such as N-acetylthiosemicarbazide or a potassium dithiocarbazate derivative, which then undergoes cyclization.

General Reaction Scheme

The overall transformation can be visualized as a two-step process:

-

Intermediate Formation: Reaction of thiosemicarbazide with a source of an acetyl group (e.g., acetic anhydride (B1165640) or acetic acid) to form an acylated intermediate.

-

Cyclization: Intramolecular cyclization and dehydration of the intermediate, often under acidic or basic conditions, to yield the final 1,3,4-thiadiazole ring.

A plausible and widely practiced variation involves the reaction of an acethydrazide (B32501) intermediate with carbon disulfide.[2]

Reaction Mechanism

The cyclization of an N-acylthiosemicarbazide derivative in an acidic medium is a well-established method for forming the 1,3,4-thiadiazole ring.[3][4] The proposed mechanism proceeds as follows:

-

Protonation: The carbonyl oxygen of the acetyl group is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

-

Intramolecular Nucleophilic Attack: The lone pair of electrons on the sulfur atom of the thioamide moiety attacks the activated carbonyl carbon, initiating the ring closure.

-

Dehydration: A molecule of water is eliminated from the cyclic intermediate.

-

Deprotonation: Loss of a proton results in the formation of the stable, aromatic 1,3,4-thiadiazole ring.[1]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Method 1: Synthesis via N-Acetylthiosemicarbazide Intermediate

This method involves the initial synthesis of N-acetylthiosemicarbazide, followed by acid-catalyzed cyclization.

Step 1: Synthesis of 1-Acetylthiosemicarbazide

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend thiosemicarbazide (0.1 mol, 9.11 g) in 100 mL of anhydrous tetrahydrofuran (B95107) (THF).

-

Acylation: Cool the suspension in an ice bath. Slowly add acetic anhydride (0.1 mol, 9.4 mL) dropwise to the stirred suspension over 30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 4-6 hours.

-

Isolation: The resulting white precipitate is collected by vacuum filtration, washed with cold diethyl ether (2 x 20 mL), and dried under vacuum to yield 1-acetylthiosemicarbazide.

Step 2: Cyclization to this compound

-

Setup: To a 100 mL round-bottom flask, add 1-acetylthiosemicarbazide (0.05 mol, 6.66 g).

-

Cyclization: Carefully add concentrated sulfuric acid (15 mL) to the flask while cooling in an ice bath.

-

Reaction: After the addition, allow the mixture to stir at room temperature for 12 hours. The mixture will become a viscous solution.

-

Work-up: Slowly pour the reaction mixture onto crushed ice (100 g) with constant stirring.

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus (B1172312) paper, and then dried in a desiccator over anhydrous calcium chloride.

-

Purification: The crude product can be recrystallized from ethanol (B145695) to afford pure this compound as a crystalline solid.

Method 2: Synthesis via Acethydrazide and Carbon Disulfide

This method is adapted from a patented industrial process and offers an alternative route.[2]

Step 1: Preparation of Acethydrazide

-

Reaction: In a sealed reactor, mix ethyl acetate (B1210297) (1 mol, 88.1 g) and hydrazine (B178648) hydrate (B1144303) (1.1 mol, 55.1 g).

-

Heating: The mixture is heated to 104-110 °C for approximately 2 hours.

-

Isolation: After cooling, the resulting product is a viscous acethydrazide solution.[2]

Step 2: Dithiocarbazate Formation and Cyclization

-

Setup: Cool the acethydrazide solution (1 mol) to 10 °C in a suitable reactor with stirring.

-

Addition: Add carbon disulfide (1.2 mol, 91.4 g) to the acethydrazide solution. Following this, slowly add a methanol (B129727) solution of ammonia. The temperature should be maintained between 26-32 °C.[2]

-

Intermediate Formation: This step forms a dithiocarbazate intermediate.

-

Cyclization: The intermediate is then cyclized. While the patent suggests this proceeds from the addition, typically an acidification step is required to promote ring closure and precipitation of the product.[2] Carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of 5-6.

-

Isolation and Purification: The precipitated solid is filtered, washed with water, and dried. Recrystallization from ethanol can be performed for further purification.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Reactants | Thiosemicarbazide, Acetic Anhydride/Ethyl Acetate, H₂SO₄/CS₂ | [2][3] |

| Typical Yield | 60-80% (Varies with method) | N/A (General expectation) |

| Melting Point | 182-189 °C | [5] |

| Appearance | White to off-white crystalline solid | [5] |

| Molecular Formula | C₃H₄N₂S₂ | [6] |

| Molecular Weight | 132.21 g/mol | [6] |

| Purity (Commercial) | ≥99.0% (HPLC) | [5] |

Visualizations

Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Workflow for the two-step synthesis and purification process.

Conclusion

The synthesis of this compound from thiosemicarbazide is a reliable and adaptable process crucial for obtaining this valuable heterocyclic intermediate. The methodologies presented, primarily focusing on the acid-catalyzed cyclization of an acetylated thiosemicarbazide derivative, provide a solid foundation for laboratory-scale synthesis. The detailed protocols, combined with the presented quantitative data and visual workflows, offer a comprehensive resource for chemists in academia and industry, facilitating further exploration and application of 1,3,4-thiadiazole chemistry in drug discovery and materials science.

References

- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 2. CN103145645A - Preparation technology of mercapto-5-methyl-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-methyl-1,3,4-thiadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methyl-1,3,4-thiadiazole-2-thiol is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, including a five-membered aromatic ring containing sulfur and nitrogen atoms, a methyl group, and a thiol substituent, confer a range of intriguing physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its role as a carbonic anhydrase inhibitor.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, informing its application in drug design and material science.

Table 1: Chemical Identity

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Mercapto-5-methyl-1,3,4-thiadiazole |

| CAS Number | 29490-19-5[1][2][3] |

| Molecular Formula | C₃H₄N₂S₂[1][2] |

| Molecular Weight | 132.21 g/mol [1] |

| Appearance | White to light yellow powder or crystal[2] |

Table 2: Physicochemical Data

| Property | Value |

| Melting Point | 185 - 188 °C[4] |

| Boiling Point | No information available[4] |

| Solubility | Soluble in chloroform[5] |

| pKa | 6.49 ± 0.10[5] |

| LogP | 0.9[6] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the cyclization of thiosemicarbazide (B42300) with carbon disulfide.

Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Detailed Protocol:

-

Suspend thiosemicarbazide (0.02 mol, 1.82 g) and anhydrous sodium carbonate (0.02 mol, 2.12 g) in absolute ethanol (15 mL).

-

Add carbon disulfide (3 mL) to the suspension.

-

Warm the mixture with stirring and reflux for 1 hour, then continue heating on a steam bath for an additional 4 hours.

-

Remove the majority of the solvent under reduced pressure.

-

Dissolve the resulting residue in ice-water.

-

Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration, wash with cold water, and dry to yield this compound.

Determination of Melting Point

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Protocol:

-

Finely powder a small amount of the dried this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus slowly, at a rate of 1-2 °C per minute, near the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point of the compound.

Determination of Aqueous Solubility

The aqueous solubility of a compound is a crucial parameter in drug development, influencing its absorption and distribution. The shake-flask method is a common technique for this determination.

Protocol:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., DMSO).

-

Generate a calibration curve by measuring the absorbance of the standard solutions at a predetermined wavelength using a UV-Vis spectrophotometer.

-

Add an excess amount of the solid compound to a known volume of purified water in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Measure the absorbance of the filtered supernatant.

-

Using the calibration curve, determine the concentration of the compound in the supernatant, which represents its aqueous solubility.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a thiol compound, it indicates the pH at which the protonated and deprotonated forms are present in equal concentrations.

Protocol:

-

Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol or DMSO to ensure solubility).

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Plot the pH of the solution versus the volume of titrant added.

-

The pKa value is determined from the titration curve as the pH at the half-equivalence point, where half of the thiol has been neutralized.

Determination of LogP (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its pharmacokinetic properties.

Protocol:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent.

-

Prepare a biphasic system of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4), and pre-saturate each phase with the other by vigorous mixing followed by separation.

-

Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

-

Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[3][4][7]

Mechanism of Action: Carbonic Anhydrase Inhibition

Derivatives of 1,3,4-thiadiazole (B1197879) are known to be effective inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The inhibition of CAs has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer.

The inhibitory activity of many 1,3,4-thiadiazole-2-thiol (B7761032) derivatives stems from the coordination of the deprotonated thiol group (thiolate) to the zinc ion (Zn²⁺) in the active site of the enzyme. This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic activity of the enzyme.

Signaling Pathway of Carbonic Anhydrase Inhibition

Caption: Inhibition of carbonic anhydrase by 5-methyl-1,3,4-thiadiazole-2-thiolate.

Conclusion

This compound possesses a distinct set of physicochemical properties that make it a valuable scaffold in drug discovery and materials science. This guide has provided a detailed overview of its key characteristics, along with robust experimental protocols for their determination. The elucidation of its inhibitory action on carbonic anhydrase highlights its potential for the development of novel therapeutic agents. Further research into the structure-activity relationships of its derivatives will undoubtedly unlock new applications for this versatile molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ultrahigh Resolution Crystal Structures of Human Carbonic Anhydrases I and II Complexed with “Two-Prong” Inhibitors Reveal the Molecular Basis of High Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomeric Forms of 2-Mercapto-5-methyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Mercapto-5-methyl-1,3,4-thiadiazole (B193764) is a heterocyclic compound of significant interest in medicinal and agricultural chemistry. A crucial aspect of its chemical behavior is the existence of thione-thiol tautomerism, which influences its reactivity, stability, and biological activity. This technical guide provides a comprehensive overview of the tautomeric forms of 2-mercapto-5-methyl-1,3,4-thiadiazole, presenting key quantitative data, detailed experimental protocols for its characterization, and a discussion of its known biological relevance. Spectroscopic, crystallographic, and thermochemical data are summarized to provide a thorough understanding of the tautomeric equilibrium, which predominantly favors the thione form, particularly in the solid state.

Introduction

2-Mercapto-5-methyl-1,3,4-thiadiazole is a versatile chemical intermediate used in the synthesis of various pharmaceuticals, most notably the cephalosporin (B10832234) antibiotic Cefazolin.[1] Its biological activity also extends to agriculture, where it has been investigated as a nitrification inhibitor.[1][2] The core of its chemical reactivity and biological function is intrinsically linked to its ability to exist in two tautomeric forms: the thione and the thiol forms. This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton between the sulfur and nitrogen atoms of the thiadiazole ring. Understanding the equilibrium between these tautomers is paramount for predicting the compound's behavior in different chemical environments and for designing novel derivatives with specific biological activities.

Tautomeric Forms and Equilibrium

The tautomeric equilibrium of 2-mercapto-5-methyl-1,3,4-thiadiazole involves the interconversion between the thione and thiol forms (Figure 1). Extensive experimental and computational studies have demonstrated that the thione form is the more stable and, therefore, the predominant tautomer, especially in the solid state and in various solvents.[3][4]

Caption: Tautomeric equilibrium of 2-mercapto-5-methyl-1,3,4-thiadiazole.

Quantitative Data

A summary of the key quantitative data characterizing the tautomeric forms of 2-mercapto-5-methyl-1,3,4-thiadiazole is presented in the following tables.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₄N₂S₂ | [5] |

| Molecular Weight | 132.21 g/mol | [5] |

| CAS Number | 29490-19-5 | [5] |

| pKa | 6.49 ± 0.40 | [6][7] |

| Melting Point | 185-188 °C | [7] |

| Solubility | Soluble in chloroform (B151607) (10 mg/mL) | [6][7] |

Crystallographic Data (Thione Form)

The solid-state structure has been determined by X-ray crystallography, confirming the predominance of the thione tautomer. The molecules are connected in chains via N–H⋯S hydrogen bonds.[3]

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1–C1 | 1.298(2) | - |

| N2–C2 | 1.290(2) | - |

| N–H⋯S distance | 3.283 | - |

| C2–N3–N4 | - | 119.0(2) |

| N3–N4–C5 | - | 109.9(2) |

| S1–C5–N4 | - | 114.0(2) |

Data from single-crystal X-ray diffraction of the thione tautomer.[3]

Thermochemical Data

Thermochemical studies using techniques such as combustion calorimetry and Knudsen effusion have been conducted to determine the thermodynamic stability of the tautomers.[4][8] These studies have provided the standard molar enthalpies of formation in the gas phase.

| Tautomer | Standard Molar Enthalpy of Formation (gas phase, 298.15 K), ΔfH°m(g) (kJ·mol⁻¹) |

| Thione Form | Value not explicitly found in search results |

| Thiol Form | Value not explicitly found in search results |

While studies have been conducted, specific numerical values for the enthalpies of formation for each tautomer were not available in the provided search results. These values are crucial for a complete thermodynamic analysis.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of the tautomeric forms of 2-mercapto-5-methyl-1,3,4-thiadiazole.

Synthesis

A common synthetic route involves the cyclization of a thiosemicarbazide (B42300) derivative.

Protocol:

-

Acetylation of Thiosemicarbazide: Thiosemicarbazide is acetylated using acetic acid.

-

Cyclization: The resulting acetylthiosemicarbazide is cyclized in the presence of a base, such as sodium hydroxide, often under microwave irradiation to increase the reaction rate.

-

Purification: The crude product is purified by recrystallization from a suitable solvent.

Caption: General synthesis workflow for 2-mercapto-5-methyl-1,3,4-thiadiazole.

Spectroscopic Analysis

4.2.1. Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

These techniques are instrumental in identifying the predominant tautomeric form by analyzing the vibrational modes of the molecule.

Protocol:

-

Sample Preparation: For solid-state analysis, the sample is prepared as a KBr pellet or analyzed directly using an ATR (Attenuated Total Reflectance) accessory. For solution-state analysis, the compound is dissolved in a suitable transparent solvent.

-

Data Acquisition: FTIR and Raman spectra are recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

-

Spectral Analysis: The presence of a strong C=S stretching vibration and an N-H stretching vibration, coupled with the absence of a distinct S-H stretching band, provides strong evidence for the thione tautomer.[3]

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure in solution.

Protocol:

-

Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

Spectral Analysis: The chemical shifts of the protons and carbons are analyzed. The presence of a signal corresponding to an N-H proton and the absence of an S-H proton signal are indicative of the thione form in solution.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the solid-state structure and the predominant tautomeric form.

Protocol:

-

Crystal Growth: Single crystals of suitable quality are grown by slow evaporation of a saturated solution of the compound.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a controlled temperature.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined to obtain precise atomic coordinates, bond lengths, and bond angles.

Biological Relevance and Logical Relationships

2-Mercapto-5-methyl-1,3,4-thiadiazole is a key building block in the synthesis of several bioactive molecules.[9] Its primary role in drug development is as a precursor to more complex active pharmaceutical ingredients.

Role in Antibiotic Synthesis

The compound is a crucial intermediate in the industrial synthesis of Cefazolin, a first-generation cephalosporin antibiotic. The thiadiazole moiety is incorporated into the final drug structure, contributing to its antibacterial activity.

Caption: Logical pathway from intermediate to antibiotic action.

Agricultural Applications

As a nitrification inhibitor, 2-mercapto-5-methyl-1,3,4-thiadiazole can slow down the conversion of ammonium (B1175870) to nitrate (B79036) in the soil by inhibiting the activity of nitrifying bacteria. This leads to more efficient nitrogen utilization by crops.

Caption: Logical relationship in nitrification inhibition.

Conclusion

The tautomerism of 2-mercapto-5-methyl-1,3,4-thiadiazole is a fundamental aspect of its chemistry, with the thione form being the more stable and predominant species. This in-depth guide has provided a comprehensive summary of the quantitative data and experimental protocols necessary for the study of this important heterocyclic compound. A thorough understanding of its tautomeric behavior is critical for its application in the development of new pharmaceuticals and agrochemicals. Further research to precisely quantify the thermodynamic parameters of the tautomeric equilibrium would provide a more complete picture of its chemical dynamics.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Mercapto-5-methyl-1,3,4-thiadiazole | 29490-19-5 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Mercapto-5-Methyl-1,3,4-Thiadiazole | C3H4N2S2 | CID 1810203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Mercapto-5-methyl-1,3,4-thiadiazole CAS#: 29490-19-5 [m.chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. kalorimetrietage.ptb.de [kalorimetrietage.ptb.de]

- 9. mdpi.com [mdpi.com]

The Multifaceted Biological Activities of 5-Methyl-1,3,4-thiadiazole-2-thiol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold of 5-methyl-1,3,4-thiadiazole-2-thiol has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their anticancer, antimicrobial, and antioxidant properties. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and development in this area.

Diverse Biological Activities

Derivatives of this compound have demonstrated significant potential in various therapeutic areas. The incorporation of different functional groups onto the thiadiazole ring system allows for the modulation of their biological effects, making them attractive candidates for drug discovery.[1][2][3]

Anticancer Activity

A substantial body of research has highlighted the potent anticancer activity of this compound derivatives against various cancer cell lines.[3][4][5][6][7][8] The cytotoxic effects of these compounds are often attributed to their ability to interfere with critical cellular processes such as DNA replication and cell division.[4][9]

Several mechanisms of action have been elucidated, including the inhibition of key signaling pathways involved in cancer progression. Notably, derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the PI3K/Akt/mTOR pathway.[2][4][7][9][10][11][12][13][14][15][16][17][18] Furthermore, these compounds have been found to induce apoptosis through the intrinsic pathway by modulating the expression of Bcl-2 family proteins and activating caspases.[1][10][19][20][21][22][23][24]

Antimicrobial Activity

The 1,3,4-thiadiazole (B1197879) nucleus is a key feature in many compounds exhibiting potent antimicrobial properties.[3][6][17][22][25][26][27] Derivatives of this compound have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][25][26][27] The antimicrobial efficacy is often associated with the disruption of essential biochemical pathways within the microorganisms.[6][25]

Antioxidant Activity

Several studies have investigated the antioxidant potential of this compound derivatives. These compounds have demonstrated the ability to scavenge free radicals, which are implicated in a variety of disease states. The antioxidant capacity is typically evaluated using in vitro assays such as the DPPH radical scavenging method.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of various this compound derivatives as reported in the literature.

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-(5-methyl-[1][4][10]thiadiazol-2-yl)-propionamide | HepG2 (Liver) | 9.4 µg/mL | [4] |

| N-(5-methyl-[1][4][10]thiadiazol-2-yl)-propionamide | HL60 (Leukemia) | > 9.4 µg/mL | [4] |

| N-(5-methyl-[1][4][10]thiadiazol-2-yl)-propionamide | MCF7 (Breast) | < 97.6 µg/mL | [4] |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative 20b | HepG-2 | 4.37 ± 0.7 | [5] |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative 20b | A-549 (Lung) | 8.03 ± 0.5 | [5] |

| Pyrazole-thiadiazole derivative 6g | A549 (Lung) | 1.537 ± 0.097 | [28] |

| Pyrazole-thiadiazole derivative 6d | A549 (Lung) | 5.176 ± 0.164 | [28] |

| Pyrazole-thiadiazole derivative 6j | A549 (Lung) | 8.493 ± 0.667 | [28] |

| Thiadiazole derivative 14 | MCF-7 (Breast) | 0.04 | [1][10] |

| Thiadiazole derivative 14 | HepG2 (Liver) | 0.18 | [1][10] |

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Chiral 1,3,4-thiadiazole derivative | Staphylococcus epidermidis | - | 31.25 | [6] |

| Chiral 1,3,4-thiadiazole derivative | Micrococcus luteus | - | 15.63 | [6] |

| Thiophene-substituted derivative 27a | Escherichia coli | Not specified | Not specified | [25] |

| Thiophene-substituted derivative 27a | Staphylococcus aureus | Not specified | Not specified | [25] |

| Thiophene-substituted derivative 27f | Staphylococcus aureus | Not specified | Not specified | [25] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the key biological assays used for their evaluation.

General Synthesis of this compound Derivatives

A common synthetic route to 5-substituted-1,3,4-thiadiazole-2-thiols involves the cyclization of thiosemicarbazide (B42300) with carbon disulfide.[21][24][25] Further derivatization can be achieved through reactions at the thiol group.

Materials:

-

Thiosemicarbazide

-

Carbon disulfide

-

Potassium hydroxide (B78521) or sodium carbonate

-

Ethanol

-

Appropriate alkylating or acylating agent for derivatization

-

Hydrochloric acid

Procedure:

-

Dissolve thiosemicarbazide and potassium hydroxide (or sodium carbonate) in ethanol.

-

Add carbon disulfide dropwise to the stirred solution at room temperature.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in water and acidify with hydrochloric acid to precipitate the 5-amino-1,3,4-thiadiazole-2-thiol.

-

Filter, wash with water, and dry the precipitate.

-

For further derivatization, the obtained thiol can be reacted with various electrophiles (e.g., alkyl halides, acid chlorides) in the presence of a base to yield the desired derivatives.[21]

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, isopropanol (B130326) with HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a specific density and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[12][23][26]

Antimicrobial Activity Screening: Agar (B569324) Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[2][4][11][13][20]

Materials:

-

Bacterial or fungal strains

-

Nutrient agar or other suitable agar medium

-

Sterile petri dishes

-

Sterile cork borer or pipette tips

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., a standard antibiotic) and negative control (solvent)

-

Incubator

Procedure:

-

Prepare the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

-

Inoculate the agar surface uniformly with a standardized suspension of the test microorganism.

-

Create wells in the agar using a sterile cork borer.

-

Add a defined volume of the test compound solution, positive control, and negative control to the respective wells.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.[2][4][13]

Antioxidant Activity Screening: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for determining the free radical scavenging activity of compounds.[10][28][14][15][19]

Materials:

-

DPPH solution in methanol (B129727) or ethanol

-

Test compounds dissolved in a suitable solvent

-

Positive control (e.g., ascorbic acid, Trolox)

-

Spectrophotometer

Procedure:

-

Prepare a working solution of DPPH.

-

In a test tube or 96-well plate, mix the test compound at various concentrations with the DPPH solution.

-

Include a control containing the solvent and DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

-

Measure the absorbance of the solutions at a specific wavelength (around 517 nm).

-

The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance (a color change from purple to yellow).

-

Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).[28][15][19]

Visualizations

The following diagrams illustrate a general experimental workflow and key signaling pathways implicated in the biological activity of this compound derivatives.

Caption: General workflow for the synthesis and biological evaluation of derivatives.

Caption: Inhibition of EGFR/VEGFR-2 and PI3K/Akt/mTOR signaling pathways.

Caption: Induction of apoptosis via the intrinsic pathway.

References

- 1. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,3,4-Thiadiazole Derivatives as VEGFR-2 Inhibitors and Its Molecular Insight for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. login.medscape.com [login.medscape.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 19. New Bioactive Fused Triazolothiadiazoles as Bcl-2-Targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. [PDF] The Bcl-2 Family: Ancient Origins, Conserved Structures, and Divergent Mechanisms | Semantic Scholar [semanticscholar.org]

- 24. Overview of BCL-2 Family Proteins and Therapeutic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. pubs.rsc.org [pubs.rsc.org]

- 27. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

The Agricultural Potential of 5-Methyl-1,3,4-thiadiazole-2-thiol: A Technical Guide

An In-depth Exploration of Fungicidal, Plant Growth Regulatory, and Nitrification Inhibition Applications for Researchers and Agrochemical Development Professionals

Abstract

The compound 5-methyl-1,3,4-thiadiazole-2-thiol and its derivatives are emerging as a versatile chemical scaffold with significant potential in modern agriculture. This technical guide provides a comprehensive overview of the current research, experimental data, and methodological protocols related to its application as a fungicide, a plant growth regulator, and a nitrification inhibitor. The fungicidal properties are primarily attributed to the inhibition of the ergosterol (B1671047) biosynthesis pathway in fungi, a mechanism analogous to that of widely used azole fungicides. As a plant growth regulator, this thiadiazole derivative has shown promise in influencing key developmental processes in various crops. Furthermore, its ability to inhibit nitrification in soil offers a valuable tool for enhancing nitrogen use efficiency and reducing environmental nitrogen losses. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in the agrochemical industry, providing the necessary technical details to facilitate further investigation and product development.

Introduction

The 1,3,4-thiadiazole (B1197879) ring is a critical heterocyclic motif that has garnered considerable attention in medicinal and agricultural chemistry due to its diverse biological activities.[1] The specific derivative, this compound, serves as a key intermediate in the synthesis of various agrochemicals, including fungicides and herbicides, contributing to enhanced crop protection and yield.[2] Its unique chemical structure, featuring a reactive thiol group, allows for a wide range of chemical modifications to develop novel bioactive molecules. This guide delves into the three primary areas of its agricultural application: fungicidal activity, plant growth regulation, and nitrification inhibition.

Fungicidal Applications

Derivatives of this compound have demonstrated significant potential in controlling a broad spectrum of phytopathogenic fungi. This section outlines the mechanism of action, presents available efficacy data, and provides a detailed experimental protocol for assessing antifungal activity.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mode of antifungal action for this compound and its derivatives is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This mechanism is analogous to that of azole fungicides. The target enzyme is sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme responsible for the demethylation of lanosterol, a precursor to ergosterol.[3][4][5] Inhibition of CYP51 disrupts the integrity and function of the fungal cell membrane, leading to growth inhibition and cell death.

Quantitative Data on Fungicidal Efficacy

The following table summarizes the available quantitative data on the fungicidal activity of this compound derivatives against various phytopathogenic fungi.

| Compound Derivative | Fungal Species | Efficacy Metric | Value (µg/mL) | Reference |

| Flavonol derivative (Y18) | Botrytis cinerea | EC50 | 2.4 | [6] |

| Azoxystrobin (Reference) | Botrytis cinerea | EC50 | 21.7 | [6] |

| 2-(4-chlorophenyl)-N-(2,4-dichlorobenzyl)-3-(1H-imidazol-1-yl)propanamide | Candida albicans | MIC | <0.03 | [7] |

| Fluconazole (Reference) | Candida albicans | MIC | 0.125 | [7] |

| 1,2,3-thiadiazole derivative (136) | Mycosphaerella melonis | Inhibition (%) | 90 | [8] |

| 1,2,3-thiadiazole derivative (136) | Cercospora cassiicola | Inhibition (%) | 77 | [8] |

Experimental Protocol: Antifungal Activity Assay

This protocol outlines the methodology for determining the in vitro antifungal activity of this compound.

2.3.1. Materials

-

This compound (purity >98%)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Potato Dextrose Agar (PDA)

-

Potato Dextrose Broth (PDB)

-

Selected phytopathogenic fungal strains (e.g., Botrytis cinerea, Fusarium oxysporum)

-

Sterile Petri dishes (90 mm)

-

Sterile test tubes and pipettes

-

Incubator

2.3.2. Procedure

-

Preparation of Stock Solution: Dissolve a precise amount of this compound in DMSO to prepare a stock solution of 10 mg/mL.

-

Preparation of Fungal Inoculum: Culture the fungal strains on PDA plates at 25°C for 5-7 days. Prepare a spore suspension by flooding the plates with sterile distilled water and gently scraping the surface with a sterile loop. Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.

-

Poisoned Food Technique:

-

Prepare a series of dilutions of the stock solution in sterile molten PDA to achieve final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in the medium.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.

-

A control plate containing PDA with 1% DMSO but without the test compound should be included.

-

-

Incubation and Data Collection: Incubate the plates at 25°C in the dark. Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the dish.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

-

Inhibition (%) = [(dc - dt) / dc] x 100

-

Where 'dc' is the average diameter of the fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the treatment group.

-

-

Determination of EC50: The EC50 value (the concentration that inhibits 50% of mycelial growth) can be determined by probit analysis of the dose-response data.

Plant Growth Regulation

Thiadiazole derivatives have been reported to exhibit plant growth regulatory activities, influencing processes such as seed germination and seedling development.[9]

Potential Signaling Pathways

Plant growth regulators exert their effects through complex signaling networks. While the specific pathways modulated by this compound are not yet fully elucidated, it is hypothesized that they may interact with key plant hormone signaling pathways, such as those of auxins and cytokinins, which are central to cell division, elongation, and differentiation.[10]

References

- 1. 5-Methyl-1,3,4-thiadiazol-2-ol | 84352-65-8 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 10. Unraveling the paradoxes of plant hormone signaling integration - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 5-Methyl-1,3,4-thiadiazole-2-thiol in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 5-methyl-1,3,4-thiadiazole-2-thiol, has emerged as a cornerstone in the development of novel therapeutic agents. Its versatile chemical nature and ability to interact with a wide array of biological targets have propelled it to the forefront of medicinal chemistry research. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and diverse pharmacological applications of this remarkable molecule and its derivatives, offering a comprehensive resource for professionals in drug discovery and development.

Core Chemical Attributes and Synthesis

This compound is a five-membered heterocyclic compound containing two nitrogen atoms, one sulfur atom in the ring, and an exocyclic thiol group. This structure exists in a tautomeric equilibrium with its thione form, 5-methyl-1,3,4-thiadiazole-2(3H)-thione. The presence of the reactive thiol group and the aromatic thiadiazole ring makes it an excellent starting point for the synthesis of a multitude of derivatives.[1]

The synthesis of the 1,3,4-thiadiazole (B1197879) ring system is commonly achieved through cyclization reactions.[1] A prevalent method involves the reaction of thiosemicarbazide (B42300) with carbon disulfide in the presence of a base, such as anhydrous sodium carbonate or potassium hydroxide (B78521), followed by acidification to yield the 2-amino-5-mercapto-1,3,4-thiadiazole precursor.[2][3] Further modifications can then be made to introduce the methyl group.

A general synthetic pathway is outlined below:

Pharmacological Applications and Mechanisms of Action

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[4] The ability of this ring to act as a bioisostere for other heterocyclic systems, such as pyrimidines, allows for interaction with various biological targets.[1]

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents.[4] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

One notable mechanism is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX.[5] CA IX is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis. The thiadiazole core can act as a zinc-binding group, crucial for inhibiting these metalloenzymes.

Quantitative structure-activity relationship (QSAR) studies have been instrumental in optimizing the anticancer activity of these derivatives.[5] These studies have shown that the nature and position of substituents on the thiadiazole ring are critical for their cytotoxic effects.[1]

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| N-(5-methyl-[2][6][7]thiadiazol-2-yl)-propionamide | HepG2 (Liver) | 9.4 µg/mL | [7] |

| N-(5-methyl-[2][6][7]thiadiazol-2-yl)-propionamide | HL-60 (Leukemia) | > 9.4 µg/mL | [7] |

| N-(5-methyl-[2][6][7]thiadiazol-2-yl)-propionamide | MCF-7 (Breast) | 97.6 µg/mL | [7] |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | HepG-2 (Liver) | 4.37 | [8] |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b) | A-549 (Lung) | 8.03 | [8] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [9] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [9] |

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is a key component in a variety of compounds exhibiting a wide range of antimicrobial effects.[1] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

The mechanism of antimicrobial action is often attributed to the inhibition of essential microbial enzymes or interference with cell wall synthesis. The lipophilicity of the thiadiazole ring facilitates penetration through microbial cell membranes.[10]

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| N-[5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole-2-yl] ciprofloxacin (B1669076) derivative (5a) | Staphylococcus aureus | 0.008 | [11] |

| N-[5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole-2-yl] ciprofloxacin derivative (5a) | Staphylococcus epidermidis | 0.008 | [11] |

| 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivative (4c) | Staphylococcus aureus | Potent | [12] |

| 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivative (8c) | Bacillus subtilis | Potent | [12] |

Antiviral and Anti-inflammatory Activities

Beyond anticancer and antimicrobial applications, derivatives of this compound have also been investigated for their antiviral and anti-inflammatory properties.[1][10] As a bioisostere of pyrimidine, the thiadiazole ring can interfere with viral replication processes.[10] In the context of inflammation, these compounds have been shown to inhibit key pro-inflammatory enzymes.

For instance, certain derivatives have demonstrated inhibitory activity against the tobacco mosaic virus (TMV).[13] In terms of anti-inflammatory action, some compounds have shown potent inhibition of protein denaturation, a hallmark of inflammation.[12]

Table 3: Antiviral and Anti-inflammatory Activity

| Compound | Activity | Assay/Target | Result | Reference |

| 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine (E2) | Antiviral (TMV) | In vivo | EC₅₀ = 203.5 µg/mL | [13] |

| 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivative (4c) | Anti-inflammatory | Protein denaturation inhibition | 86.44% inhibition at 250 µg/mL | [12] |

| 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivative (8c) | Anti-inflammatory | Protein denaturation inhibition | 85.14% inhibition at 250 µg/mL | [12] |

Experimental Protocols

General Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol[3]

-

Dissolve thiosemicarbazide and potassium hydroxide in ethanol (B145695) in a round-bottom flask.

-

Add carbon disulfide to the solution.

-

Heat the mixture under reflux for 24 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Carefully acidify the residue with 10% hydrochloric acid to precipitate the product.

-

Filter the pale-yellow precipitate, wash with water, and dry.

MTT Assay for Cytotoxicity Evaluation[7]

-

Cell Seeding: Plate cells in 96-well plates at a desired density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives.

-

Incubation: Incubate the treated cells for 48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Add a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

Conclusion and Future Directions

The this compound scaffold and its derivatives continue to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities, coupled with the synthetic accessibility of this heterocyclic system, ensure its continued relevance in medicinal chemistry. Future research should focus on the development of more selective and potent derivatives, leveraging computational tools such as QSAR and molecular docking to guide rational drug design. Furthermore, a deeper understanding of the mechanisms of action and potential off-target effects will be crucial for the clinical translation of these promising compounds. The information presented in this guide serves as a comprehensive resource to aid researchers in this endeavor.

References

- 1. 5-Methyl-1,3,4-thiadiazol-2-ol | 84352-65-8 | Benchchem [benchchem.com]

- 2. connectjournals.com [connectjournals.com]

- 3. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 4. mdpi.com [mdpi.com]

- 5. Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. library.dmed.org.ua [library.dmed.org.ua]

- 8. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,3,4-Thiadiazole Derivatives

A comprehensive overview for researchers, scientists, and drug development professionals on the historical journey, foundational synthesis, and evolving biological significance of 1,3,4-thiadiazole (B1197879) derivatives.

The 1,3,4-thiadiazole core, a five-membered aromatic heterocycle, is a cornerstone of modern medicinal chemistry. Its versatile biological activities and synthetic accessibility have established it as a "privileged scaffold" in the design and development of novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of 1,3,4-thiadiazole derivatives, from their initial synthesis in the late 19th century to their current status as a critical pharmacophore in numerous drug discovery programs.

Discovery and Historical Milestones

The history of 1,3,4-thiadiazoles is intrinsically linked to the pioneering work in organic chemistry during the latter half of the 19th century. The initial description of the 1,3,4-thiadiazole ring system is credited to the eminent German chemist Emil Fischer in 1882 . His work, published in the "Berichte der deutschen chemischen Gesellschaft," laid the fundamental groundwork for the exploration of this novel heterocyclic system.

Following Fischer's initial discovery, significant contributions to the understanding and synthesis of 1,3,4-thiadiazoles were made by M. Busch and his colleagues . Their research further expanded the synthetic methodologies and began to hint at the diverse chemical possibilities of this scaffold.

The early 20th century saw a steady increase in interest in 1,3,4-thiadiazole chemistry, but it was the discovery of the sulfonamides as antibacterial agents that truly propelled the scaffold into the realm of medicinal chemistry. The structural similarities between the 1,3,4-thiadiazole ring and other biologically active heterocycles spurred further investigation into its potential as a pharmacophore. This led to the discovery of a wide array of biological activities, including antimicrobial, anticancer, antifungal, and anti-inflammatory properties, solidifying its importance in drug discovery.

Foundational Synthetic Methodologies

The early and foundational syntheses of 1,3,4-thiadiazole derivatives primarily revolved around the cyclization of thiosemicarbazide (B42300) and its derivatives. These methods, while refined over the decades, remain central to the construction of this heterocyclic core.

Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

One of the most common and versatile methods for the synthesis of this important class of derivatives involves the cyclization of thiosemicarbazones or the direct cyclization of a carboxylic acid with thiosemicarbazide.

Experimental Protocol: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole

-

Materials:

-

Benzoic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Ice

-

-

Procedure:

-

A mixture of benzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is carefully heated with phosphorus oxychloride (3-5 equivalents) under reflux for 1-2 hours. The reaction is typically carried out in a fume hood due to the corrosive and reactive nature of POCl₃.

-

After the reaction is complete, the mixture is cooled to room temperature and then slowly poured onto crushed ice with vigorous stirring.

-

The resulting acidic solution is neutralized by the slow addition of a sodium hydroxide solution until a precipitate is formed.

-

The precipitate is collected by filtration, washed thoroughly with cold water, and then dried.

-

The crude product is purified by recrystallization from ethanol to yield pure 2-amino-5-phenyl-1,3,4-thiadiazole.

-

Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles

The synthesis of 2,5-disubstituted derivatives often involves the cyclization of diacylhydrazines with a thionating agent or the reaction of a carboxylic acid with a thiohydrazide.

Experimental Protocol: General Synthesis from a Carboxylic Acid and Thiohydrazide

-

Materials:

-

Substituted carboxylic acid

-

Thiohydrazide

-

Dehydrating agent (e.g., concentrated sulfuric acid, polyphosphoric acid)

-

Appropriate solvent

-

-

Procedure:

-

The substituted carboxylic acid (1 equivalent) and the corresponding thiohydrazide (1 equivalent) are dissolved in a suitable solvent.

-

A dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, is added cautiously to the mixture.

-

The reaction mixture is heated under reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the product.

-

The solid is collected by filtration, washed with water to remove any acid, and then dried.

-

The crude product is purified by recrystallization from a suitable solvent.

-

Quantitative Data on Biological Activity

The broad spectrum of biological activities exhibited by 1,3,4-thiadiazole derivatives has been extensively documented. The following tables summarize key quantitative data for their anticancer and antimicrobial activities from various studies.

Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives (IC₅₀ Values)

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [1] |

| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [1] |

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [2] |

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29 | [2] |

| N'-(1-(1H-indol-3-yl)ethylidene)-2-(5-R-3-phenyl-1,3,4-thiadiazol-2(3H)-ylidene)-2-cyanoacetohydrazide derivatives | MCF-7 (Breast) | 1.01 - 2.04 | [3] |

| Ciprofloxacin-based 1,3,4-thiadiazole derivatives | MCF-7 (Breast) | 3.26 - 15.7 | [4] |

| Ciprofloxacin-based 1,3,4-thiadiazole derivatives | SKOV-3 (Ovarian) | 3.58 | [4] |

| Ciprofloxacin-based 1,3,4-thiadiazole derivatives | A549 (Lung) | 2.79 | [4] |

Table 2: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives (Minimum Inhibitory Concentration - MIC)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-Amino-5-substituted-1,3,4-thiadiazole derivatives | Staphylococcus aureus | Varies | |

| 2-Amino-5-substituted-1,3,4-thiadiazole derivatives | Escherichia coli | Varies | |

| Thiazole-bearing 1,3,4-thiadiazole derivatives | Bacillus subtilis | Varies | |

| Thiazole-bearing 1,3,4-thiadiazole derivatives | Candida albicans | Varies |

Note: Specific MIC values vary widely depending on the substituents on the thiadiazole ring and the specific microbial strain.

Signaling Pathways and Experimental Workflows

The anticancer activity of many 1,3,4-thiadiazole derivatives is attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK/ERK pathways are two of the most significant targets.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell growth and survival. Its aberrant activation is a hallmark of many cancers. Certain 1,3,4-thiadiazole derivatives have been shown to inhibit this pathway, leading to decreased cancer cell proliferation and induction of apoptosis.

Caption: Inhibition of the PI3K/Akt signaling pathway by 1,3,4-thiadiazole derivatives.

Inhibition of the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is also frequently observed in cancer. Some 1,3,4-thiadiazole derivatives have demonstrated the ability to inhibit components of this pathway, such as MEK and ERK, thereby impeding cancer cell growth.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Antifungal Screening of 5-methyl-1,3,4-thiadiazole-2-thiol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 5-methyl-1,3,4-thiadiazole-2-thiol and its derivatives, along with detailed protocols for their antifungal screening. The 1,3,4-thiadiazole (B1197879) scaffold is a promising heterocyclic motif in the development of novel antifungal agents.[1] Derivatives of this core structure have demonstrated significant activity against a range of pathogenic fungi, often by targeting the ergosterol (B1671047) biosynthesis pathway, a crucial process for maintaining fungal cell membrane integrity.

Mechanism of Action: Targeting Ergosterol Biosynthesis

Many 1,3,4-thiadiazole derivatives exhibit their antifungal effects by inhibiting the enzyme 14-α-sterol demethylase, a key player in the ergosterol biosynthesis pathway.[2] This enzyme is responsible for the conversion of lanosterol (B1674476) to ergosterol. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane's structure and function, and inhibiting fungal growth.

References

Application Notes and Protocols for the Functionalization of the Thiol Group in 5-methyl-1,3,4-thiadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the functionalization of the thiol group of 5-methyl-1,3,4-thiadiazole-2-thiol, a versatile building block in medicinal chemistry and materials science. The nucleophilic nature of the thiol group allows for a variety of chemical modifications, leading to the synthesis of diverse derivatives with potential applications in various fields.

Introduction

This compound is a heterocyclic compound that exists in tautomeric equilibrium with its thione form, with the thione form being predominant in the solid state and in DMSO solution. The presence of the reactive thiol group makes it a key intermediate for the synthesis of a wide range of S-functionalized derivatives. Common functionalization strategies include alkylation to form thioethers, and acylation to form thioesters. These modifications are instrumental in modulating the physicochemical and biological properties of the parent molecule, making it a valuable scaffold in drug discovery and agrochemical research.

Key Functionalization Reactions

The primary mode of functionalization of this compound involves the nucleophilic attack of the sulfur atom on various electrophiles. This section outlines the protocols for two common and versatile types of functionalization: S-alkylation and S-acylation.

S-Alkylation: Synthesis of Thioether Derivatives

S-alkylation of this compound is a straightforward and efficient method for introducing a wide variety of substituents. A notable example is the reaction with α,ω-dihaloalkanes, which can yield either mono-substituted (ω-haloalkylthio) or di-substituted (symmetrical bis-thiadiazole) products depending on the reaction conditions.[1][2][3]

The general reaction scheme is as follows:

Caption: General reaction scheme for the S-alkylation of this compound with α,ω-dihaloalkanes.

Experimental Protocol: Synthesis of 2-(ω-Haloalkylthio)-5-methyl-1,3,4-thiadiazoles and Symmetrical bis-Thiadiazoles [1][2][3]

Materials:

-

This compound

-

α,ω-dihaloalkane (e.g., dibromomethane, 1,2-dichloroethane, 1,3-dichloropropane, 1,4-dichlorobutane)

-

Base (e.g., K2CO3, Cs2CO3, NaH)

-

Solvent (e.g., acetone, dichloromethane (B109758) (DCM))

-

Silica (B1680970) gel for column chromatography

Procedure for 2-(ω-Haloalkylthio) Derivatives (Thiadiazole:Dihaloalkane ratio ~1:2):

-

Dissolve this compound (1 equivalent) in the appropriate solvent.

-

Add the α,ω-dihaloalkane (excess, e.g., used as solvent or in large molar excess).

-

Add the base (2 equivalents).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter off any solid residue.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel.

Procedure for Symmetrical bis-Thiadiazole Derivatives (Thiadiazole:Dihaloalkane ratio ~2:1.1):

-

Dissolve this compound (2 equivalents) in the appropriate solvent.

-

Add the α,ω-dihaloalkane (1.1 equivalents).

-

Add the base (4 equivalents).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter off any solid residue.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel.

Data Presentation: Reaction Conditions and Yields for S-Alkylation

| Dihaloalkane | Base | Thiadiazole:Dihaloalkane Ratio | Product Type | Yield (%) | Reference |

| 1,2-dibromoethane | K2CO3 | 2:1.1 | bis-Thiadiazole (7) | 69 | [1] |

| 1,3-dibromopropane | K2CO3 | 2:1.1 | bis-Thiadiazole (8) | 73 | [1] |

| 1,4-dibromobutane | K2CO3 | 2:1.1 | bis-Thiadiazole (9) | 78 | [1] |

| Dichloromethane | Cs2CO3 | 1:excess | 2-(chloromethylthio)-5-methyl-1,3,4-thiadiazole (2b) | up to 25 | [1] |

S-Acylation: Synthesis of Thioester Derivatives

S-acylation of the thiol group leads to the formation of thioester derivatives. This can be achieved through reaction with acyl chlorides or other acylating agents. These derivatives are of interest in medicinal chemistry as potential prodrugs or as compounds with unique biological activities.

Experimental Protocol: General Procedure for the Synthesis of S-Acyl Derivatives

Materials:

-

This compound

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Base (e.g., triethylamine, pyridine)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Dissolve this compound (1 equivalent) in an anhydrous solvent under an inert atmosphere.

-

Add the base (1.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the functionalization of this compound.

Caption: General experimental workflow for the functionalization of this compound.

Signaling Pathway Diagram (Hypothetical)

While this compound derivatives are investigated for various biological activities, a specific, universally accepted signaling pathway is not defined for the parent compound itself. However, for illustrative purposes, a hypothetical pathway is presented below, depicting how a functionalized derivative might interact with a cellular signaling cascade, a common area of investigation in drug development.

Caption: Hypothetical signaling pathway illustrating the potential mechanism of action of a functionalized thiadiazole derivative.

References

- 1. Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles [mdpi.com]

- 2. Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes: 5-methyl-1,3,4-thiadiazole-2-thiol (MTT) in Corrosion Inhibition

Introduction

Corrosion of metallic materials is a significant issue across various industries, leading to substantial economic losses and safety concerns. The use of organic corrosion inhibitors is one of the most practical and cost-effective methods for protecting metals, particularly in acidic environments. Heterocyclic compounds containing nitrogen and sulfur atoms, such as thiadiazole derivatives, have proven to be highly effective inhibitors.[1][2] This is attributed to the presence of heteroatoms and π-electrons, which facilitate the adsorption of these molecules onto the metal surface, creating a protective barrier against corrosive agents.[1][3]

5-methyl-1,3,4-thiadiazole-2-thiol (MTT), a derivative of 1,3,4-thiadiazole, is a promising corrosion inhibitor. Its molecular structure, featuring multiple adsorption centers (nitrogen and sulfur atoms and the thiadiazole ring), allows for strong interaction with metal surfaces, thereby mitigating corrosion. These application notes provide an overview of the inhibition mechanism, quantitative performance data from related thiadiazole compounds, and detailed protocols for evaluating their efficacy.

Mechanism of Corrosion Inhibition

The primary mechanism by which this compound and its derivatives inhibit corrosion is through adsorption onto the metal surface. This process forms a protective film that isolates the metal from the aggressive corrosive medium. The adsorption can occur through:

-

Physisorption: Electrostatic interaction between the charged metal surface and charged inhibitor molecules.

-

Chemisorption: Covalent bonding resulting from the sharing of electrons between the heteroatoms (N, S) of the thiadiazole molecule and the vacant d-orbitals of the metal atoms.[3][4]